molecular formula C50H76F3N13O17 B15143188 Allo-aca (TFA)

Allo-aca (TFA)

Cat. No.: B15143188
M. Wt: 1188.2 g/mol
InChI Key: RXSGEFCZRUFXLM-LJOVWZGLSA-N
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Description

Allo-aca (TFA) is a designer peptide that acts as a potent antagonist of the leptin receptor. It is a peptidomimetic compound, meaning it mimics the structure and function of natural peptides. Allo-aca (TFA) has shown significant potential in various scientific research applications due to its high specificity and efficacy in blocking leptin signaling .

Preparation Methods

Allo-aca (TFA) is synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the peptide chain is fully assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Allo-aca (TFA) undergoes various chemical reactions, including:

    Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds between cysteine residues.

    Reduction: Reduction reactions can break disulfide bonds, converting them back to free thiol groups.

    Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with others to modify its properties. Common reagents used in these reactions include dithiothreitol (DTT) for reduction and hydrogen peroxide for oxidation. .

Scientific Research Applications

Allo-aca (TFA) has a wide range of scientific research applications, including:

Mechanism of Action

Allo-aca (TFA) exerts its effects by binding to the leptin receptor and blocking its interaction with leptin. This inhibition prevents the activation of downstream signaling pathways, such as the Akt and ERK1/2 pathways, which are involved in cell proliferation, migration, and survival. By blocking leptin signaling, Allo-aca (TFA) can reduce the growth and spread of leptin-dependent tumors and other pathological conditions .

Comparison with Similar Compounds

Allo-aca (TFA) is unique among leptin receptor antagonists due to its high specificity and potency. Similar compounds include:

Properties

Molecular Formula

C50H76F3N13O17

Molecular Weight

1188.2 g/mol

IUPAC Name

(4S)-4-[[(2S,3S)-2-amino-3-hydroxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[4-(2-amino-2-oxoethyl)-2-oxochromen-7-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C48H75N13O15.C2HF3O2/c1-8-10-29(56-42(70)31(14-15-36(65)66)58-46(74)38(50)25(7)63)43(71)61-39(23(4)5)47(75)54-24(6)40(68)59-32(17-22(2)3)44(72)60-33(21-62)45(73)57-30(11-9-16-53-48(51)52)41(69)55-27-12-13-28-26(18-35(49)64)19-37(67)76-34(28)20-27;3-2(4,5)1(6)7/h12-13,19-20,22-25,29-33,38-39,62-63H,8-11,14-18,21,50H2,1-7H3,(H2,49,64)(H,54,75)(H,55,69)(H,56,70)(H,57,73)(H,58,74)(H,59,68)(H,60,72)(H,61,71)(H,65,66)(H4,51,52,53);(H,6,7)/t24-,25-,29-,30-,31-,32-,33-,38-,39-;/m0./s1

InChI Key

RXSGEFCZRUFXLM-LJOVWZGLSA-N

Isomeric SMILES

CCC[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@H](C)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CCCC(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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